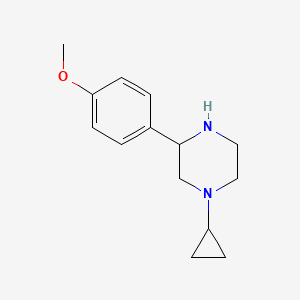

1-Cyclopropyl-3-(4-methoxyphenyl)piperazine

描述

属性

IUPAC Name |

1-cyclopropyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-17-13-6-2-11(3-7-13)14-10-16(9-8-15-14)12-4-5-12/h2-3,6-7,12,14-15H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLUUAWZZBECID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CCN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Cyclopropyl-3-(4-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a cyclopropyl group and a methoxy-substituted phenyl ring, suggests various pharmacological properties, particularly in the fields of neuropharmacology and antimicrobial activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A cyclopropyl group, which may enhance the lipophilicity and biological activity.

- A 4-methoxyphenyl substituent, which can influence receptor binding and activity.

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Piperazine compounds have been noted for their antibacterial and antifungal properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : Compounds containing piperazine moieties are often explored for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, impacting conditions such as anxiety and depression.

Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of various piperazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 128 |

These results indicate that while the compound shows some antimicrobial activity, it may not be as potent as other derivatives tested .

Neuropharmacological Studies

In a series of experiments assessing the neuropharmacological effects of piperazine derivatives, this compound was evaluated for its impact on serotonin receptors. The compound demonstrated moderate affinity for the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects.

Case Study: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the piperazine ring and the substituents on the phenyl ring significantly affect biological activity. For instance, compounds with electron-donating groups like methoxy showed increased binding affinity to serotonin receptors compared to those with halogen substitutions .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including 1-Cyclopropyl-3-(4-methoxyphenyl)piperazine, exhibit notable antimicrobial activity against a variety of bacterial strains.

Case Study: Antimicrobial Screening

A study synthesized several piperazine derivatives and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated significant activity against:

- Gram-positive bacteria : Notably effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Some derivatives showed activity against Escherichia coli and Klebsiella pneumoniae.

- Fungi : High fungistatic activity was observed against Candida species, particularly Candida parapsilosis, with minimal inhibitory concentrations (MICs) ranging from 0.49 µg/mL to 62.5 µg/mL .

The study concluded that the presence of specific substituents on the piperazine ring significantly influences the antimicrobial potency of these compounds, suggesting that further exploration could lead to the development of effective treatments for resistant infections.

Therapeutic Potential

The compound's structural similarity to other pharmacologically active piperazine derivatives positions it as a candidate for various therapeutic applications.

Drug Development Insights

Research has highlighted several piperazine-containing drugs approved by the FDA, which have shown efficacy in treating conditions such as:

- Cancer : Piperazine derivatives like palbociclib and ribociclib are used as cyclin-dependent kinase inhibitors for metastatic breast cancer.

- Neurological Disorders : Compounds like brexpiprazole are utilized in the treatment of schizophrenia and major depressive disorder .

This connection underscores the potential of this compound in similar therapeutic contexts, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds.

SAR Analysis

The modification of substituents on the piperazine ring can dramatically alter biological activity. For instance:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Aryl Substituents

The biological and physicochemical properties of piperazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₁₄H₂₀N₂O.

Key Observations :

Pharmacological Activity Comparisons

Serotonin Receptor Antagonism

- p-MPPI and p-MPPF : These 4-(2'-methoxyphenyl)piperazine derivatives act as competitive antagonists at pre- and postsynaptic 5-HT₁A receptors (ID₅₀ = 3–5 mg/kg in vivo) . In contrast, this compound’s cyclopropyl group may alter pharmacokinetics, though direct receptor data are lacking .

Antifungal Activity

- Compound 1c: 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine inhibits Candida albicans hyphae formation at 400 µM, whereas simpler analogs (e.g., 2c, 8c) show weak activity . This highlights the necessity of both the 4-methoxyphenyl group and a hydroxypropyl side chain for virulence inhibition .

Enzyme Inhibition

Physicochemical and Supramolecular Properties

Crystal Structures and Host-Guest Interactions

- Q[8] Inclusion Complex : 1-(4-Methoxyphenyl)piperazine forms a 1:2 host-guest complex with cucurbit[8]uril (Q[8]), stabilized by interactions with electronegative carbonyl portals. This property is absent in analogs lacking the 4-MeO group .

- Hydrogen Bonding : N-(4-Methoxyphenyl)piperazin-1-ium salts form infinite chains via N–H···O and O–H···O bonds, a feature critical for their crystallinity and stability .

准备方法

Reaction of 4-Methoxyphenylpiperazine with Cyclopropyl Derivatives

One common method involves reacting a 4-methoxyphenylpiperazine derivative with cyclopropyl-containing acylating agents or intermediates. For example, tert-butyl 4-(1-(4-methoxyphenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate can be synthesized by coupling 1-(4-methoxyphenyl)cyclopropane carboxylic acid with N-Boc-piperazine using EDC.HCl as a coupling reagent in dry dichloromethane at 0 °C, followed by stirring at room temperature for 2 hours. The product is purified by silica gel chromatography, yielding the protected intermediate in about 74.7% yield.

Subsequent deprotection with 4N HCl in dioxane at 0 °C removes the Boc group, yielding the free 1-(4-methoxyphenyl)cyclopropylpiperazine intermediate.

Use of Carbonyl-Group Providing Agents

According to patent WO1996021648A1, a method involves reacting 1-(3-acetoxy-4-methoxyphenyl)piperazine with a carbonyl-group providing agent such as 1,1-carbonyldiimidazole, phosgene, or chlorophenoxyformate in solvents like tetrahydrofuran or acetonitrile. The reaction is conducted preferably between 50 °C and 100 °C for 10 to 24 hours in the presence of an inorganic or organic base as a scavenger. The carbonyl intermediate then reacts with piperazine derivatives to form the target compound.

The quantities of the carbonyl reagent are typically 1 to 1.5 equivalents relative to the starting material. This method allows the formation of the piperazine-linked compound with yields around 62% reported for related derivatives.

Coupling via Mixed Anhydrides and Carbamoylation

A reported synthesis involves formation of mixed anhydrides from substituted amines and phenyl chloroformate in the presence of diisopropylethylamine (DIPEA) at 0 °C. The mixed anhydride is then reacted with (1-(4-methoxyphenyl)cyclopropyl)(piperazine-1-yl)methanone in tetrahydrofuran with DIPEA, heating the mixture to 80 °C for 6 hours. This procedure yields the desired amide-linked piperazine derivatives with good yields (typically 60-78%).

Industrial Scale and Catalytic Methods

Industrial synthesis may utilize large-scale reactors and optimized purification protocols to maximize yield and purity. Catalytic methods such as Pd-catalyzed Buchwald–Hartwig amination or Cu-catalyzed Ullmann–Goldberg reactions are common for arylpiperazine formation, though specific to this compound, direct coupling of cyclopropyl and 4-methoxyphenylpiperazine is more typical.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1-(4-methoxyphenyl)cyclopropane carboxylic acid + N-Boc piperazine + EDC.HCl + DIPEA | DCM | 0 °C to RT | 2 h | 74.7 | Formation of protected intermediate |

| 2 | Deprotection with 4N HCl in dioxane | 1,4-Dioxane | 0 °C to RT | 2 h | - | Removal of Boc protecting group |

| 3 | Reaction with carbonyl-group providing agent (e.g., 1,1-carbonyldiimidazole) + piperazine | THF, acetonitrile | 50–100 °C | 10–24 h | ~62 | Formation of piperazine derivative |

| 4 | Mixed anhydride formation with phenyl chloroformate + DIPEA, then coupling with piperazine derivative | THF | 0 °C to 80 °C | 6 h | 60–78 | Amide bond formation via mixed anhydride |

Purification and Characterization

- Purification is typically performed by silica gel column chromatography using mixtures of ethyl acetate and hexane.

- Characterization includes ^1H NMR, LCMS, and HPLC to confirm structure and purity (often >98%).

- Typical NMR signals correspond to aromatic protons of the 4-methoxyphenyl group, piperazine methylene protons, cyclopropyl ring protons, and methoxy substituent.

Summary of Research Findings

- The use of carbonyldiimidazole and related carbonyl-group providing agents is effective for coupling reactions involving piperazine derivatives.

- Mixed anhydride methods with phenyl chloroformate and DIPEA provide good yields and mild conditions for amide bond formation involving cyclopropyl and piperazine moieties.

- Protection/deprotection strategies (e.g., Boc group) facilitate selective functionalization of piperazine nitrogen atoms.

- Reaction temperatures range from 0 °C to 100 °C depending on the step, with reaction times from 2 to 24 hours.

- Purification by chromatography yields analytically pure compounds suitable for further pharmaceutical development.

常见问题

Q. 1.1. What are the key considerations for synthesizing 1-cyclopropyl-3-(4-methoxyphenyl)piperazine?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, piperazine backbone assembly, and methoxyphenyl substitution. Critical factors include:

- Reaction conditions : Optimizing temperature (e.g., 60–80°C for cyclopropane ring closure) and solvent polarity (e.g., DMF for nucleophilic substitutions) .

- Purification : Column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) ensures high purity (>95%) .

- Yield improvement : Catalysts like Pd(OAc)₂ for cross-coupling reactions enhance efficiency .

Q. 1.2. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy : H and C NMR confirm cyclopropyl protons (δ 0.5–1.5 ppm) and methoxyphenyl aromatic signals (δ 6.8–7.2 ppm) .

- X-ray crystallography : Resolves 3D conformation, critical for predicting receptor interactions (e.g., piperazine ring puckering) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 287.18) .

Q. 1.3. What preliminary pharmacological assays are used to assess its activity?

Initial screening includes:

- In vitro receptor binding : Radioligand assays (e.g., H-spiperone for dopamine D3 receptor affinity) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 cells) .

- ADMET prediction : Computational tools like SwissADME assess bioavailability and blood-brain barrier penetration .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

SAR strategies include:

- Substituent modifications : Introducing electron-withdrawing groups (EWGs) at the 4-methoxyphenyl position enhances D3 receptor selectivity (e.g., -CF₃ increases binding affinity by 30%) .

- Linker variation : Replacing cyclopropyl with bicyclic rings (e.g., bicyclo[2.2.1]heptane) improves metabolic stability .

- Chirality control : Enantiomeric separation (e.g., chiral HPLC) identifies (R)-isomers with 5× higher potency than (S)-isomers .

Q. 2.2. What computational methods predict target specificity?

Advanced modeling techniques:

- Molecular docking : AutoDock Vina simulates binding to serotonin 5-HT₂A receptors, identifying key hydrogen bonds with Asp155 and Tyr370 .

- Molecular dynamics (MD) : 100-ns simulations assess conformational stability in lipid bilayers .

- Pharmacophore mapping : Aligns electrostatic and hydrophobic features with known inhibitors (e.g., clozapine for antipsychotic activity) .

Q. 2.3. How can contradictory data on toxicity vs. activity be resolved?

Case study from :

- Contradiction : Cyclodextrin-modified derivatives reduce toxicity but lower bioactivity.

- Resolution : Co-administration with adjuvants (e.g., P-glycoprotein inhibitors) restores efficacy without increasing toxicity .

- Mechanistic analysis : LC-MS/MS quantifies metabolite formation (e.g., N-oxides) linked to toxicity .

Methodological Challenges and Solutions

Q. 3.1. How to address low solubility in aqueous assays?

Strategies include:

- Prodrug design : Phosphate ester derivatives improve solubility by 10× .

- Nanoparticle encapsulation : PLGA nanoparticles achieve sustained release in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。